molecular formula C19H18ClNO2 B442561 3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one CAS No. 333307-80-5

3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B442561
CAS No.: 333307-80-5
M. Wt: 327.8g/mol
InChI Key: YYJXHDLLOKULQF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core substituted with a 4-chloroanilino group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through a Michael addition reaction, where a suitable enone reacts with a nucleophile.

    Substitution with 4-Chloroanilino Group:

    Substitution with 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclohexenone core to a cyclohexane derivative.

    Substitution: Both the 4-chloroanilino and 4-methoxyphenyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone
  • 3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone
  • 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone

Uniqueness

3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both a 4-chloroanilino group and a 4-methoxyphenyl group on a cyclohexenone core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

333307-80-5

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8g/mol

IUPAC Name

3-(4-chloroanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C19H18ClNO2/c1-23-19-8-2-13(3-9-19)14-10-17(12-18(22)11-14)21-16-6-4-15(20)5-7-16/h2-9,12,14,21H,10-11H2,1H3

InChI Key

YYJXHDLLOKULQF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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